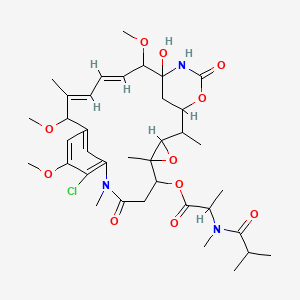![molecular formula C23H32O4 B1231662 acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester is a steroid ester.
Applications De Recherche Scientifique
Crystal Structure Analysis
The acetic acid ester compound, specifically in its various forms like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate and (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene, has been extensively studied for its crystal structure. These studies reveal the compound's conformation and intermolecular interactions, which are crucial in understanding its physical and chemical properties. The compound exhibits a fused four-ring steroidal system with chair, half-chair, and envelope conformations in different rings (Zhou, Huang, Zhang, Wang, & Huang, 2015) (Zhou, Huang, & Huang, 2015).
Interaction with Biological Molecules
Some studies have explored the interaction of acetic acid ester derivatives with biological molecules. For example, the compound's interaction with penicillin and its degradation mechanism when exposed to mercury(II) acetate in acetic acid has been investigated. This research provides insights into the chemical behavior of acetic acid esters in the presence of other compounds and under specific conditions (Stoodley & Whitehouse, 1974).
Synthesis and Chemical Reactions
Acetic acid ester and its derivatives have been involved in various synthesis reactions, showing their versatility in creating diverse chemical structures. These reactions include the synthesis of symmetrical polynitrohelicenes and their involvement in oxidative cleavage reactions, showcasing their utility in organic synthesis and the formation of novel compounds (Okubo, Nakano, Anzai, & Yamaguchi, 2001) (He & Horiuchi, 1999).
Potential in Pharmacology
This compound has also been a subject of study in pharmacological research. For example, it has been used as a base for synthesizing compounds with potential antimicrobial activities. This implies its role in drug discovery and development processes, especially in the search for new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Exploration in Marine Biology
Interestingly, acetic acid ester derivatives have been identified in marine organisms like sea anemones, suggesting their presence in natural sources and potential bioactive properties. This opens up avenues for exploring marine biochemistry and the search for novel bioactive compounds in marine organisms (Thangaraj, Bragadeeswaran, & Gokula, 2018).
Propriétés
Formule moléculaire |
C23H32O4 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
[(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(27-14(2)25)9-10-22(15,3)20(17)12-21(26)23(18,19)4/h7,15-17,19-20H,5-6,8-12H2,1-4H3/t15-,16-,17?,19?,20?,22-,23+/m0/s1 |
Clé InChI |
MPXJSJVWSXWSNI-JHMAQGQSSA-N |
SMILES isomérique |
CC(=O)C1=CCC2[C@@]1(C(=O)CC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
SMILES canonique |
CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


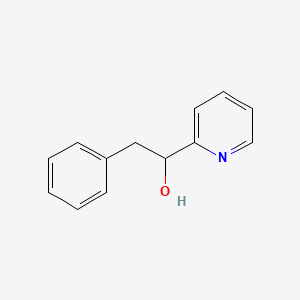
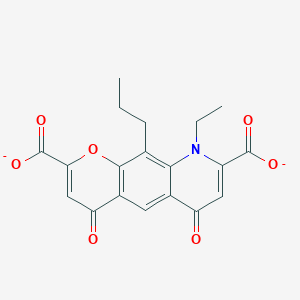
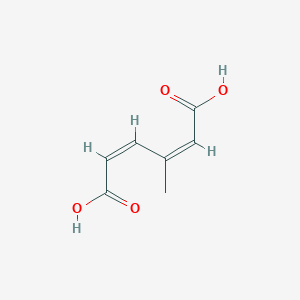
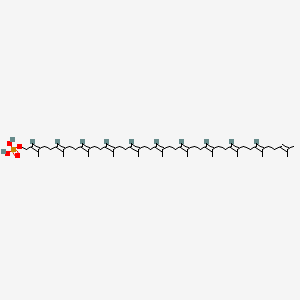
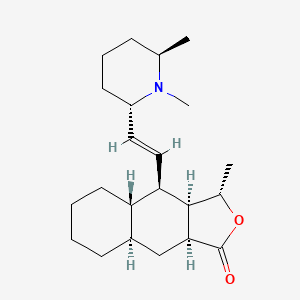
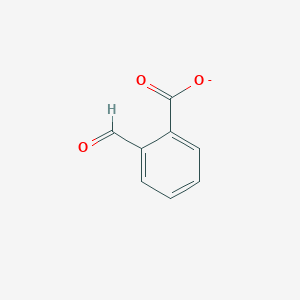
![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-3-hydroxy-2-phenylpropanoate](/img/structure/B1231590.png)
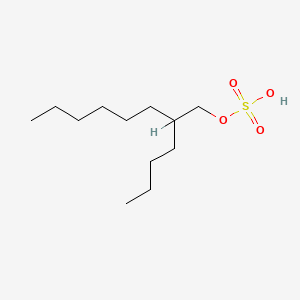

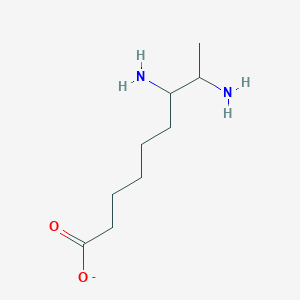
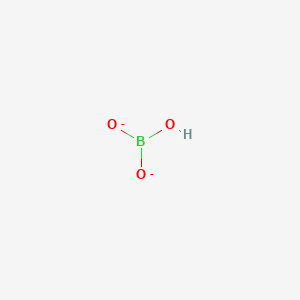
![2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1231600.png)
